![molecular formula C21H22N2O5 B2443380 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)oxalamide CAS No. 1421509-78-5](/img/structure/B2443380.png)

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

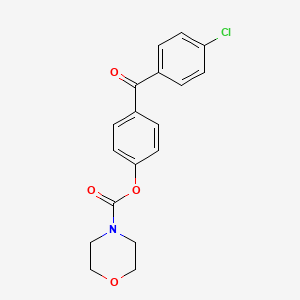

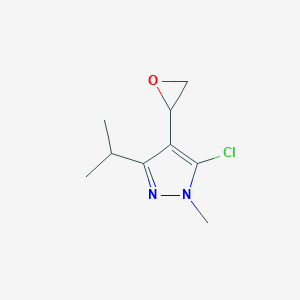

“N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)oxalamide” is a complex organic compound. It contains a benzo[d][1,3]dioxol-5-ylmethyl group, which is a common moiety in many bioactive compounds . The compound also contains a 2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-ylmethyl group, which is a tetrahydro derivative of naphthalene, a polycyclic aromatic hydrocarbon. The compound is an oxalamide, which is a type of amide that contains an oxalic acid moiety.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzo[d][1,3]dioxol-5-ylmethyl and 2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-ylmethyl groups, as well as the oxalamide group. These groups would likely confer specific physical and chemical properties to the compound .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The oxalamide group could potentially undergo hydrolysis under acidic or basic conditions to yield oxalic acid and the corresponding amine .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzo[d][1,3]dioxol-5-ylmethyl and 2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-ylmethyl groups could confer aromaticity and potential hydrophobicity. The oxalamide group could contribute to the compound’s solubility and reactivity .

Applications De Recherche Scientifique

Enzymatic Reactions and Mechanisms

One study delves into the enzymatic reaction mechanisms involving naphthalene dioxygenase, which initiates the catabolism of naphthalene. This process results in the formation of cis-dihydrodiols through oxygenation, providing insights into the biochemical transformations of aromatic hydrocarbons, which could be relevant to understanding the reactivity of similar compounds under enzymatic conditions (Resnick, Lee, & Gibson, 1996).

Synthesis and Chemical Transformations

Another aspect of research focuses on the synthesis and chemical transformations of similar compounds. For instance, the practical synthesis of key chiral intermediates for novel agonists via resolution-inversion-recycle approaches highlights innovative methods in the synthesis of complex molecules. This process features recycling of the undesired enantiomer via inversion of the C2 hydroxyl group, which could be pertinent to the synthesis of compounds with similar structural features (Ohigashi et al., 2013).

Pharmacological Properties

Research on the pharmacological properties of structurally related compounds, such as benzofuran, indan, and tetralin analogs of 3,4-(methylenedioxy)amphetamine (MDA), explores the role of ring oxygen atoms in interacting with serotonin and catecholamine uptake carriers. These studies contribute to understanding the pharmacological activities and potential therapeutic applications of compounds with similar chemical structures (Monte, Marona-Lewicka, Cozzi, & Nichols, 1993).

Orientations Futures

Future research on this compound could involve detailed synthesis and characterization studies, as well as investigations into its potential biological activities. Given the known activities of compounds containing similar structural moieties, it could be of interest in fields such as medicinal chemistry .

Mécanisme D'action

Target of Action

Similar compounds have been reported to target various cancer cell lines

Mode of Action

The exact mode of action of this compound is currently unknown. Compounds with similar structures have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that this compound may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.

Biochemical Pathways

Similar compounds have been reported to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure . This suggests that this compound may affect similar pathways, leading to downstream effects such as cell cycle arrest and apoptosis.

Result of Action

Similar compounds have been reported to cause cell cycle arrest and induce apoptosis . This suggests that this compound may have similar effects, potentially leading to the death of targeted cells.

Propriétés

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-N'-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O5/c24-19(22-11-14-5-6-17-18(9-14)28-13-27-17)20(25)23-12-21(26)8-7-15-3-1-2-4-16(15)10-21/h1-6,9,26H,7-8,10-13H2,(H,22,24)(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJOFWMQWEKWMQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC2=CC=CC=C21)(CNC(=O)C(=O)NCC3=CC4=C(C=C3)OCO4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)oxalamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(furan-2-ylmethyl)-1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2443302.png)

![1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazine](/img/structure/B2443307.png)

![3-(2-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2443312.png)

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(pentyloxy)benzamide](/img/structure/B2443313.png)

![6-Chloro-N-[2-methoxy-1-(5-methylfuran-2-YL)ethyl]pyridine-3-carboxamide](/img/structure/B2443315.png)

![5-chloro-N-[4-[[4-[(5-chlorothiophene-2-carbonyl)amino]phenyl]methyl]phenyl]thiophene-2-carboxamide](/img/structure/B2443318.png)